Neopentylisopropylamine

Description

However, the available materials include data on structurally related amines, such as Ethyldiisopropylamine (CAS 7087-68-5) , Diisopropylamine , and N-[2-(2-Ethylpiperidin-1-yl)ethyl]-N-isopropylamine .

Properties

Molecular Formula |

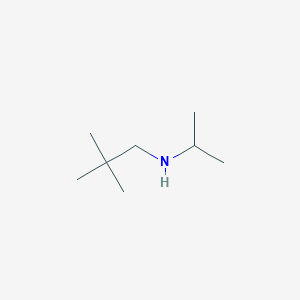

C8H19N |

|---|---|

Molecular Weight |

129.24 g/mol |

IUPAC Name |

2,2-dimethyl-N-propan-2-ylpropan-1-amine |

InChI |

InChI=1S/C8H19N/c1-7(2)9-6-8(3,4)5/h7,9H,6H2,1-5H3 |

InChI Key |

BWHQHJPJPNECDA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyldiisopropylamine

- Structure : Ethyldiisopropylamine (ethylbis(propan-2-yl)amine) features an ethyl group bonded to a nitrogen atom, which is further substituted with two isopropyl groups.

- CAS Registry : 7087-68-5 .

- Applications : Classified as a "general-use" compound, suggesting roles in organic synthesis or pharmaceutical intermediates .

- Regulatory Data : Complies with REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) regulations under the European Union .

Diisopropylamine

- Structure : Diisopropylamine consists of a nitrogen atom bonded to two isopropyl groups.

- Regulatory and Safety Data: Shipping Regulations: Governed by U.S. Code of Federal Regulations Title 49, Section 172, with specific guidelines for transportation .

N-[2-(2-Ethylpiperidin-1-yl)ethyl]-N-isopropylamine

- Structure : A more complex tertiary amine with a piperidine ring and ethyl/isopropyl substituents.

- Applications : Likely used as an intermediate in pharmaceutical or agrochemical synthesis, given its classification under "Intermediates" and "Other Chemicals" .

Comparative Data Table

Key Observations

Structural Complexity : Ethyldiisopropylamine and Diisopropylamine are simpler tertiary amines, whereas the piperidine-containing compound introduces a heterocyclic ring, likely enhancing its biological activity or binding specificity.

Regulatory Differences : Ethyldiisopropylamine adheres to EU REACH standards , while Diisopropylamine is subject to stringent U.S. transportation regulations .

Application Scope : Ethyldiisopropylamine and Diisopropylamine are broadly classified for general or industrial use, while the piperidine derivative is more specialized, aligning with pharmaceutical intermediate roles .

Limitations

- Missing Data : Critical parameters (e.g., boiling points, solubility, reactivity) for these compounds are absent in the provided evidence, limiting direct comparisons.

- Neopentylisopropylamine: No data exists in the evidence for this compound, highlighting a gap in the available literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.